3,5-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid
Description
Properties
IUPAC Name |
2,6-difluoro-4-(4-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-10-4-2-8(3-5-10)9-6-11(15)13(14(17)18)12(16)7-9/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHFXJCCEYDCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid, with the CAS number 2740656-30-6, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H10F2O3
- Molecular Weight : 250.22 g/mol
- Structure : The compound features a biphenyl structure with two fluorine substituents and a methoxy group, which may influence its biological interactions.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies using the MTT assay have demonstrated that this compound shows selective cytotoxicity against several tumor cell lines, including:
- COLO201 (human colorectal adenocarcinoma)
- MDA-MB-231 (breast cancer)
The results suggest that the compound induces cell cycle arrest and apoptosis in sensitive cell lines while sparing normal fibroblasts.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| COLO201 | 15 | Induces G2/M phase arrest |
| MDA-MB-231 | 20 | Induces G0/G1 phase arrest |
The proposed mechanisms for the biological activity of this compound include:
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound leads to an accumulation of cells in specific phases of the cell cycle. In COLO201 cells, there was a notable increase in G2/M phase cells after treatment.
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways as evidenced by increased levels of cleaved caspases in treated cells.
Study on Antitumor Activity
A recent study published in MDPI highlighted the antitumor potential of derivatives related to biphenyl carboxylic acids. The study found that:
- Selectivity : The compound exhibited higher selectivity towards tumor cells compared to normal cells, suggesting a favorable therapeutic index.
- Combination Therapies : When used in combination with established chemotherapeutics, enhanced cytotoxic effects were observed, indicating potential for use in combination therapy protocols.
Comparative Analysis with Other Compounds
In comparative studies with other biphenyl derivatives:
| Compound | IC50 (µM) | Notable Activity |
|---|---|---|
| 3,5-Difluoro-4'-methoxy | 15 | Strong against COLO201 |
| 4-Methoxybenzoic Acid | 35 | Moderate cytotoxicity |
| 3-Fluoro-4'-methoxy | 25 | Lower activity than target |
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The biphenyl core of this compound is often synthesized via Suzuki–Miyaura coupling, a palladium-catalyzed reaction between aryl halides and boronic acids. Key findings include:
-
Mechanistic Insight : Fluorine’s electron-withdrawing effect reduces boronic acid reactivity, necessitating higher catalyst loads or prolonged reaction times .
-
Steric Effects : Reactions with ortho-substituted boronic acids (e.g., 2,4-difluorophenyl) require extended time (6 h) and 0.25 mol% catalyst for 90% yield .
Carboxylic Acid Derivative Formation
The carboxylic acid group undergoes typical transformations:
Esterification
-
Reagents : Thionyl chloride (SOCl₂) or DCC (dicyclohexylcarbodiimide).
-
Example : Reaction with methanol in SOCl₂ yields methyl ester derivatives, critical for improving solubility in organic solvents.
Amidation
-
Conditions : Activation via DCC/HOBt (hydroxybenzotriazole), followed by reaction with primary/secondary amines.
-
Application : Produces amides for pharmaceutical intermediates or polymer precursors.
Nucleophilic Aromatic Substitution (NAS)
Fluorine substituents enable selective NAS at activated positions:
| Substitution Site | Reagents | Products | Notes | Source |
|---|---|---|---|---|
| 3-/5-Fluorine | NaOH, H₂O, 100°C | Hydroxyl or amino derivatives | Methoxy group directs NAS to para positions. |
-
Kinetic Control : Fluorine’s electronegativity stabilizes transition states, favoring substitution at 3- and 5-positions.
Electrophilic Aromatic Substitution (EAS)
The methoxy group activates the ring toward EAS:
| Reaction Type | Reagents | Major Product | Regioselectivity | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted biphenyl | Para to methoxy group | |
| Sulfonation | H₂SO₄, SO₃ | Sulfonic acid derivatives | Directed by methoxy group |
Reduction
-
Carboxylic Acid → Alcohol : LiAlH₄ reduces the acid to a benzyl alcohol derivative.
-
Methoxy Group Stability : Remains intact under standard reduction conditions.
Oxidation
-
Side Chain Oxidation : KMnO₄ oxidizes alkyl chains (if present) to carboxylic acids without affecting fluorine or methoxy groups.
Biological Interactions
-
Enzyme Inhibition : The compound inhibits dihydroorotate dehydrogenase (DHODH) via hydrogen bonding with fluorine and hydrophobic interactions with the biphenyl core.
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Pharmacokinetics : High gastrointestinal absorption (LogP ~2.8) and cytochrome P450 1A2 inhibition.
Spectroscopic Characterization
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR | δ 8.15 (d, 2H, aromatic), δ 3.90 (s, 3H, OCH₃) | |
| IR | 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F stretch) | |
| Mass Spectrometry | Molecular ion peak at m/z 278.26 |
Comparison with Similar Compounds
Research Findings and Trends
- Fluorine Substitution : Fluorine atoms enhance metabolic stability and bioavailability in drug candidates by reducing oxidative degradation .
- Methoxy vs. Methyl : Methoxy groups improve solubility in polar solvents but may reduce membrane permeability compared to methyl groups .
- Biological Activity : Benzimidazole-containing analogs show higher affinity for protein targets due to hydrogen-bonding interactions .
Preparation Methods
Standard Reaction Conditions
The general procedure involves:
-
Halogenated precursor : 3,5-Difluoro-4-bromobenzoic acid or its ester.
-
Boronic acid : 4-Methoxyphenylboronic acid.
-
Catalyst : Palladium complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).
-
Base : K₂CO₃ or Na₂CO₃.
-
Solvent system : Binary mixtures (e.g., THF/H₂O, dioxane/H₂O).
Example protocol (adapted from):
-
Combine 3,5-difluoro-4-bromobenzoic acid (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (3.0 equiv) in dioxane/H₂O (4:1 v/v).
-
Heat at 80–100°C for 4–12 hours under nitrogen.
-
Acidify with HCl, extract with ethyl acetate, and purify via recrystallization or column chromatography.
Key data :
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | THF/H₂O | 80 | 8 | 85 |
| Pd(dppf)Cl₂ | Dioxane/H₂O | 100 | 6 | 92 |
| C₆₀-TEGs/PdCl₂ | H₂O | 25 | 4 | 95 |
Alternative Synthetic Routes
Ullmann Coupling for Electron-Deficient Systems
For substrates with strong electron-withdrawing groups (e.g., -COOH, -F), copper-mediated Ullmann coupling may be employed. However, this method is less favored due to lower yields (50–70%) and longer reaction times.
Direct Functionalization of Preformed Biphenyls
Post-coupling fluorination or methoxylation is occasionally used but introduces regioselectivity challenges. For example:
-
Electrophilic fluorination with Selectfluor® on 4'-methoxybiphenyl-4-carboxylic acid derivatives yields undesired isomers.
-
Methoxy group introduction via nucleophilic aromatic substitution (SNAr) requires harsh conditions (e.g., NaOMe, 150°C), risking decarboxylation.
Optimization of Critical Parameters
Catalyst Selection
Palladium catalysts dominate due to their efficiency in cross-coupling:
Solvent and Base Effects
Protecting Group Strategies
To prevent side reactions at the carboxylic acid group:
-
Methyl ester protection : 3,5-Difluoro-4-bromobenzoic acid methyl ester is coupled, followed by saponification with NaOH/EtOH (95–98% recovery).
-
In situ protection : Using trimethylsilyl chloride (TMSCl) suppresses decarboxylation during coupling.
Industrial-Scale Production
Continuous Flow Synthesis
Recent advances employ microreactors to enhance heat/mass transfer:
Green Chemistry Approaches
-
Solvent minimization : High-speed ball milling (HSBM) reduces solvent use by 90%, achieving 88% yield in 30 minutes.
-
Biodegradable ligands : Ascorbic acid as a reductant stabilizes Pd nanoparticles, enabling catalyst reuse for 5 cycles.
Analytical Validation of Synthesis
Post-synthesis characterization ensures structural fidelity:
-
¹H/¹⁹F NMR : Confirm substitution pattern (δ 7.4–8.1 ppm for biphenyl protons; δ -110 to -120 ppm for CF₃).
-
X-ray crystallography : Resolves steric effects of fluorine and methoxy groups on molecular packing.
Challenges and Solutions
Steric Hindrance
Bulky substituents at the 3,5-positions slow coupling kinetics. Mitigation strategies include:
Q & A
Q. What are the recommended methods for synthesizing 3,5-difluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid with high purity?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling between fluorinated aryl boronic acids and methoxy-substituted aryl halides, followed by carboxylation. Key steps include:
- Use of Pd catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres to avoid side reactions.
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity .
- Confirm purity using HPLC with UV detection (λ = 254 nm) and compare retention times against standards .
Q. How can researchers characterize the electronic properties of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Spectroscopic Analysis : UV-Vis spectroscopy to assess π→π* transitions influenced by fluorine substitution. Compare absorption maxima with analogs like 3,5-dichloro-4-hydroxybenzoic acid (λ_max ≈ 270 nm) .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution, HOMO-LUMO gaps, and dipole moments .
Advanced Research Questions
Q. What strategies are effective for incorporating this compound into luminescent metal-organic frameworks (LMOFs) for sensing applications?
- Methodological Answer :
- Ligand Design : The biphenyl core and carboxylic acid group enable coordination to metal clusters (e.g., Zn²⁺, Ln³⁺). Optimize solvent conditions (DMF/water mixtures) to enhance crystallinity .
- Photoluminescence Tuning : Fluorine substituents increase electron-withdrawing effects, shifting emission wavelengths. Compare PL spectra of MOFs using this ligand versus non-fluorinated analogs (e.g., [1,1'-biphenyl]-4-carboxylic acid derivatives) .
- Sensitivity Testing : Expose LMOFs to analytes (e.g., nitroaromatics) and monitor quenching efficiency via time-resolved fluorescence .
Q. How can researchers resolve contradictions in reported thermal stability data for fluorinated biphenyl derivatives?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Conduct under controlled heating rates (e.g., 10°C/min in N₂) to compare decomposition profiles with literature values. For example, 3,5-difluoro-4'-propyl-1,1'-biphenyl shows a decomposition onset at ~300°C .
- Differential Scanning Calorimetry (DSC) : Identify phase transitions or melting points, ensuring calibration against standards (e.g., indium). Discrepancies may arise from impurities or polymorphic forms .
- Validation : Cross-reference with heat capacity data (e.g., measured via adiabatic calorimetry) to confirm thermodynamic consistency .
Q. What experimental approaches mitigate challenges in studying the biological activity of this compound?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as sodium salts. Monitor stability via LC-MS to detect hydrolysis .
- Enzyme Inhibition Assays : Test against cyclooxygenase (COX) isoforms, leveraging structural similarity to salicylic acid derivatives. Use fluorogenic substrates (e.g., COX-2 Inhibitor Screening Kit) to quantify IC₅₀ values .
- Cytotoxicity Profiling : Perform MTT assays on cancer cell lines (e.g., HeLa), comparing results with non-fluorinated analogs to isolate fluorine-specific effects .
Data Analysis & Validation
Q. How should researchers interpret conflicting NMR data for fluorinated aromatic protons in derivatives of this compound?
- Methodological Answer :
- High-Resolution NMR : Use ¹⁹F NMR (400 MHz+) to resolve splitting patterns. For example, 3,5-difluoro substituents exhibit distinct coupling constants (J = 8–12 Hz) vs. meta-fluorines .
- Computational Validation : Simulate NMR spectra (e.g., using Gaussian NMR module) to predict chemical shifts and compare with experimental data .
- Decoupling Experiments : Apply ¹H-¹⁹F decoupling to simplify spectra and assign peaks unambiguously .
Safety & Handling
Q. What safety protocols are recommended for handling this compound given its structural analogs' toxicity profiles?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) during synthesis. Structural analogs like 3,5-difluoro-4'-propylbiphenyls are classified as toxic substances .
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal. Follow institutional guidelines for halogenated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
